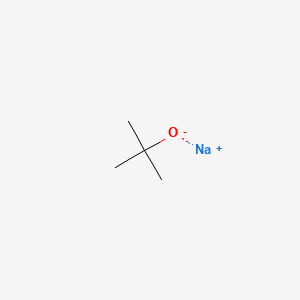

Sodium tert-butoxide

概述

描述

Sodium tert-butoxide (NaOtBu, CAS 865-48-5) is a strong, non-nucleophilic base widely used in organic synthesis. Its molecular formula is C₄H₉NaO, with a molecular weight of 96.1 g/mol . Structurally, it forms hexameric or nonameric clusters in the solid state due to the aggregation of sodium ions and tert-butoxide anions . It is produced by reacting tert-butyl alcohol with sodium hydride . Key applications include:

- Promoting C-H bond arylation in biaryl synthesis.

- Serving as a base in palladium-catalyzed amination reactions.

- Facilitating aryl tert-butyl ether formation .

NaOtBu is hygroscopic, flammable, and corrosive, requiring careful handling to avoid skin burns or inhalation hazards .

准备方法

Preparation by Direct Reaction of Sodium Metal with tert-Butanol

Process Description

This traditional method involves the direct reaction of metallic sodium with tert-butanol, typically in an inert organic solvent such as xylene. The process steps include:

- Pre-treatment: The reactor is cleaned and heated with water to about 30°C, then drained.

- Charging: Xylene is added as solvent, followed by sodium metal. The mass ratio of xylene to sodium metal is controlled (e.g., 1:18.5).

- Heating and Stirring: The mixture is heated to about 97°C, stirring initially at 22 rpm, increasing to 85 rpm as sodium lumps melt. The temperature rises to about 128°C under reflux.

- Addition of Sodium Hydride: A small amount of sodium hydride (about 4% of sodium metal mass) is dissolved in molten sodium to enhance reactivity.

- Dropwise Addition of tert-Butanol: tert-Butanol is added slowly (about 4.2 times the mass of sodium metal) over 2.2 hours while maintaining reflux at ~132°C.

- Reaction Completion: The mixture is stirred for an additional 10.5 hours, monitoring for the disappearance of sodium chips and reflux to confirm completion.

- Product Recovery: Sodium hydride is filtered out, xylene is recovered by distillation (normal pressure for ~3.8 hours, then vacuum distillation for ~38 minutes), and the product is cooled and packaged.

Key Data

| Parameter | Value |

|---|---|

| Solvent | Xylene |

| Sodium metal to solvent ratio | 1:18.5 (mass) |

| Reaction temperature | 97°C to 132°C |

| Stirring speed | 22 to 85 rpm |

| Sodium hydride addition | 4% of sodium metal mass |

| tert-Butanol addition ratio | 4.2 times sodium metal mass |

| Reaction time | ~13 hours total |

| Product purity | Not explicitly stated |

Advantages and Notes

- This method is well-established industrially.

- Requires careful control of temperature and stirring to ensure complete reaction.

- Use of sodium hydride improves dissolution and reaction rate.

- The process involves handling molten sodium and sodium hydride, which require safety precautions.

Preparation Using Sodamide and tert-Butanol in Hydrocarbon Solvent

Process Description

An alternative and safer method uses sodamide (sodium amide) instead of metallic sodium, reacting with tert-butanol in an inert hydrocarbon solvent such as toluene or heptane. The process involves:

- Mixing: Sodamide and tert-butanol are added to toluene or heptane (water content <0.03%) in a molar ratio close to 1:1.015 (sodamide:tert-butanol) and stirred to dissolve.

- Heating: The mixture is warmed to 70–110°C (commonly 80–105°C) and reacted for 1–2 hours.

- Gas Absorption: Ammonia gas released during the reaction is absorbed by water or lye to prevent contamination.

- Inert Atmosphere: Nitrogen is passed through the reaction system to exclude air and ammonia, improving reaction completeness.

- Product Isolation: After reaction, the crude sodium tert-butoxide is cooled, and most solvent and excess tert-butanol are removed by air distillation, followed by vacuum evaporation to yield a white solid powder.

Key Data from Representative Embodiments

| Parameter | Embodiment 2 (Heptane) | Embodiment 4 (Toluene) | Embodiment 5 (Toluene) |

|---|---|---|---|

| Solvent | Heptane (0.02% H2O) | Toluene (0.03% H2O) | Toluene (0.03% H2O) |

| Sodamide (mol) | 0.25 | 9.8 g | 9.8 g |

| tert-Butanol (mol) | 0.254 | 19 g | 19 g |

| Reaction temperature | 80°C | 100°C | 105°C |

| Reaction time | 1.8 h | 1.5 h | 1.3 h |

| Gas absorption | Lye | Water | Lye |

| Product purity (by titration) | 99.2% | 99.0% | 99.5% |

| Yield | 98.6% | 97.8% | 99.0% |

Advantages and Notes

- The use of sodamide avoids handling metallic sodium, improving safety.

- Reaction releases ammonia instead of hydrogen, which is easier to manage industrially.

- The process has mild reaction conditions and high yield (up to 99%).

- The solvent choice (toluene or heptane) affects solubility and reaction rate.

- Nitrogen atmosphere and gas absorption improve product purity and reaction completeness.

[Source: CN Patent CN109678663A, 2018]

Industrial Production Process Using Sodamide and tert-Butanol

Process Description

A typical industrial process involves:

- Adding 99% sodamide to a reactor.

- Slowly adding 99% anhydrous tert-butanol dropwise.

- Stirring and refluxing at 85°C for about 10 hours.

- Distilling off tert-butanol and recovering it by condensation.

- Cooling and packaging the product.

Key Data

| Parameter | Value |

|---|---|

| Sodamide purity | 99% |

| tert-Butanol purity | 99% anhydrous |

| Reaction temperature | 85°C |

| Reaction time | 10 hours |

| Product yield | 76.3% |

| Product purity | 98% |

| Condenser area | 20 m² |

| Condensation efficiency | 98% |

Notes

- The yield is somewhat lower than in lab-scale patent methods, possibly due to scale and process differences.

- The process uses multi-stage condensation to recover tert-butanol efficiently.

- The method is suitable for large-scale production.

Summary Table of Preparation Methods

| Method | Reagents & Solvent | Reaction Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Sodium metal + tert-butanol | Sodium metal, tert-butanol, xylene | 97–132°C, reflux, 13 h total | Not stated | Not stated | Requires handling molten sodium, sodium hydride |

| Sodamide + tert-butanol (patent) | Sodamide, tert-butanol, toluene or heptane | 70–110°C, 1–2 h, N2 atmosphere | 97.8–99.0 | 99+ | Safer, ammonia released, high purity |

| Industrial sodamide method | Sodamide, tert-butanol | 85°C, 10 h reflux | 76.3 | 98 | Large scale, multi-stage condensation |

Detailed Research Findings and Analysis

- Safety and Handling: The sodamide method is preferred industrially due to safer handling compared to metallic sodium, which is highly reactive and requires careful temperature and stirring control.

- Reaction Byproducts: The sodamide method releases ammonia gas, which can be absorbed and removed, whereas the sodium metal method releases hydrogen gas, posing higher explosion risk.

- Purity and Yield: The sodamide method achieves higher purity (>99%) and yield (~99%) under mild conditions, making it attractive for pharmaceutical and fine chemical applications.

- Solvent Effects: Use of toluene or heptane as solvents provides good solubility for reactants and products, facilitating reaction and purification.

- Process Control: Nitrogen atmosphere and gas absorption during reaction improve product quality by preventing contamination and ensuring complete reaction.

- Industrial Scalability: The sodium metal method remains in use for large-scale production but requires more complex equipment and safety measures.

化学反应分析

Elimination Reactions

Sodium tert-butoxide is a common reagent for elimination reactions due to its strong basicity and steric bulk . It is particularly useful in E2 elimination reactions where the removal of a proton and a leaving group occurs in a concerted manner. The bulkiness of tert-butoxide hinders its ability to act as a nucleophile, thus favoring elimination over substitution .

Stereochemical studies suggest that this compound promotes elimination reactions through an (E1cB)R mechanism .

Single Electron Transfer (SET) Reactions

*Tert-*butoxides, including sodium tert-butoxide, can participate in single electron transfer reactions, leading to the formation of radical intermediates . For example, sodium *tert-*butoxide can react with nitrostilbenes to produce *N-*hydroxyindoles at room temperature . The reaction mechanism involves an electron transfer from *tert-*butoxide to the nitrostilbene, with the counterion playing a critical role in determining the reaction outcome .

In reactions with nitrostilbenes, the identity of the counterion influences the product distribution. When sodium is the counterion, *N-*hydroxyindoles are formed, whereas potassium as a counterion leads to the formation of oxindoles .

Transition Metal-Free Coupling Reactions

Sodium *tert-*butoxide is used in transition metal-free coupling reactions of haloarenes with arenes or styrenes to produce biphenyls or stilbenes, respectively . In these reactions, sodium *tert-*butoxide can initiate the process by converting aryl halides into aryl radicals .

As a Catalyst

Sodium *tert-*butoxide can act as a catalyst in various organic reactions. For instance, it can catalyze the synthesis of 2-(2-nitrovinyl) furan . It also serves as a catalyst in the regioselective hydrosilylation of alkynes . Sodium *tert-*butoxide mediates the transamidation of *N,N-*dimethyl amides with primary amines .

Production of this compound

This compound is synthesized by reacting sodium with tert-butyl alcohol . The reaction is typically carried out in a reactor with a condenser to recover the tert-butyl alcohol . A study found that using toluene or heptane as a reaction medium improves the reaction speed and product yield .

科学研究应用

Organic Synthesis

Sodium tert-butoxide serves as a strong base in organic chemistry, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. Some key applications include:

- Buchwald-Hartwig Amination : This reaction involves the coupling of aryl halides with amines to form aryl amines. This compound acts as a base to deprotonate the amine, enabling its reaction with palladium catalysts .

- Synthesis of Pharmaceuticals : It is used in the synthesis of biologically active compounds, including intermediates for antiviral drugs such as adefovir dipivoxil .

Biochemical Applications

In biochemical contexts, this compound plays a significant role:

- Deprotonation Reactions : It is effective in deprotonating weak acids, which is crucial for various enzymatic reactions and cellular processes.

- Cellular Effects : The compound can disrupt cellular membranes and influence cell signaling pathways by altering enzyme activities.

Materials Science

This compound is increasingly being explored in materials science, particularly in the deposition of thin films:

- Atomic Layer Deposition : It is used as a precursor for depositing alkali metal-containing thin films, such as sodium niobate (NaNbO3) and sodium tantalate (NaTaO3). This application is significant for developing sustainable energy materials like batteries and solar cells .

Industrial Applications

The compound finds utility in various industrial processes:

- Production of Fine Chemicals : this compound is employed in the manufacture of agrochemicals, colorants, aroma chemicals, and biodiesel .

- Polymerization and Isomerization : It acts as a catalyst in polymerization reactions, contributing to the development of new materials .

Case Study 1: Buchwald-Hartwig Amination

In a study focusing on the Buchwald-Hartwig amination process, this compound was utilized to couple aryl halides with amines effectively. The reaction demonstrated high yields and selectivity due to the compound's strong basicity and ability to stabilize intermediates .

Case Study 2: Thin Film Deposition

Research conducted on atomic layer deposition highlighted this compound's role in forming high-quality sodium niobate films. The study reported that sodium incorporation was rapid at specific pulsed ratios, indicating its effectiveness as a precursor for thin film technologies .

作用机制

Sodium tert-butoxide exerts its effects primarily through its strong basicity. The tert-butoxy group readily abstracts protons from acidic compounds, facilitating various chemical transformations. The compound can also act as a nucleophile in certain reactions, forming tetrahedral intermediates during transesterification processes .

相似化合物的比较

Comparison with Similar Alkali Metal tert-Butoxides

Chemical Structure and Aggregation

Key Insight: Sodium’s smaller ionic radius promotes larger clusters (hexamers/nonamers), while potassium and rubidium form tetramers due to their larger cation sizes .

Reactivity and Base Strength

Base Strength :

- Reaction Performance: In a study on sulfonium salt reactions, KOtBu in tert-butanol provided superior reproducibility (73% yield) compared to NaOtBu and aqueous NaOH . This difference may arise from KOtBu’s better solubility in organic solvents or optimized steric effects. NaOtBu is preferred in gold complex synthesis for anion exchange due to its compatibility with specific ligands .

Research Findings and Trends

Structural Influence on Reactivity : The tetrameric structure of KOtBu enhances its solubility and steric accessibility in organic solvents, making it more versatile than NaOtBu in certain reactions .

Emerging Applications : RbOtBu’s role in ALD for energy materials highlights the growing importance of less-common tert-butoxides .

Safety Gaps: Limited hazard data for RbOtBu underscores the need for further toxicological studies .

生物活性

Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base widely utilized in organic synthesis. Its biological activity is primarily linked to its role as a catalyst and base in various chemical reactions, including those relevant to pharmaceuticals, agrochemicals, and polymerization processes. This article explores the biological activity of this compound through various studies, applications, and relevant data.

This compound has the chemical formula and is known for its moisture sensitivity and flammability. It typically forms clusters in solid-state, existing as hexamers and nonamers . The compound is produced by treating tert-butyl alcohol with sodium hydride .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 90.12 g/mol |

| Flash Point | 14 °C (57.2 °F) |

| Storage Class | Pyrophoric materials |

| Hazard Classifications | Eye Dam. 1, Flam. Sol. 1 |

Applications in Organic Synthesis

This compound serves as a strong base in various organic reactions, including:

- Amination Reactions : It is employed in the Buchwald–Hartwig amination process, facilitating the coupling of aryl halides with amines .

- Formation of Glycol Diesters : A study demonstrated its effectiveness in promoting the one-step formation of 1,3-glycol diesters from benzaldehyde and isobutyrophenone .

- Polymerization and Isomerization : The compound acts as a catalyst in polymerization reactions and can be used to initiate isomerization processes .

1. Reaction Mechanisms

Research has shown that this compound can facilitate electron transfer reactions, demonstrating its utility in complex organic transformations. For instance, it has been used successfully in reactions involving phenanthroline and dinitrobenzene, where it produced distinct colorimetric changes indicative of reaction progress .

2. Role in Pharmaceutical Synthesis

This compound has been identified as a key reagent in synthesizing biologically active compounds. For example, it serves as an alternative to sodium hydride for coupling hydroxyethyl adenine with diethyl p-toluenesulfonyloxymethanephosphonate, leading to important intermediates used in antiviral drugs like adefovir dipivoxil .

3. Environmental Impact

In agrochemical applications, this compound has been explored for its potential role in synthesizing environmentally friendly products. Its use in the synthesis of colorants and aroma chemicals reflects its versatility beyond traditional organic synthesis .

Safety Considerations

Due to its flammable nature and reactivity with moisture, this compound must be handled with care. Proper safety equipment such as gloves and eye protection should be worn when working with this compound .

常见问题

Basic Research Questions

Q. What are the critical handling precautions for NaOtBu in laboratory settings, and how do its reactivity properties influence experimental design?

NaOtBu reacts violently with water, alcohols, and acids, releasing heat and flammable gases (e.g., hydrogen) . To mitigate risks:

- Store under inert gas (argon/nitrogen) in moisture-free environments.

- Use anhydrous solvents (e.g., THF, toluene) and rigorously dry glassware.

- Monitor temperature during exothermic reactions (e.g., deprotonation or elimination). Methodological Note: Pre-cool reaction vessels to 0°C when adding NaOtBu to polar solvents to control reaction rates .

Q. How does NaOtBu compare to other alkali metal alkoxides (e.g., KOtBu) in deprotonation reactions?

NaOtBu is a weaker base than KOtBu but offers superior solubility in non-polar solvents. For example:

| Base | Relative Basicity (pKa of conjugate acid) | Solubility in THF |

|---|---|---|

| NaOtBu | ~19.0 | High |

| KOtBu | ~21.0 | Moderate |

| NaOtBu is preferred for reactions requiring slower kinetics, such as controlled polymerizations . |

Q. What analytical techniques are recommended to verify NaOtBu purity and decomposition products?

- FT-IR : Detect hydroxide impurities (broad O-H stretch ~3200–3600 cm⁻¹).

- Karl Fischer Titration : Quantify moisture content (critical for catalytic applications) .

- NMR (¹H) : Monitor tert-butanol byproduct (δ ~1.2 ppm) in DMSO-d₆ .

Advanced Research Questions

Q. How does NaOtBu enable the activation of earth-abundant metal catalysts, and what mechanistic insights support this?

NaOtBu acts as a stoichiometric reductant and ligand scavenger in transition-metal catalysis. For example:

- In Ni-catalyzed cross-couplings, NaOtBu removes inhibitory ligands (e.g., phosphine oxides) and reduces Ni(II) precursors to active Ni(0) species .

- Mechanistic Study: EPR spectroscopy confirms the generation of low-valent metal centers when NaOtBu is used with Co or Fe complexes .

Q. What are the challenges in reconciling contradictory data on NaOtBu’s catalytic efficiency in polymer depolymerization?

Conflicting reports on depolymerization rates arise from:

- Moisture Sensitivity : Trace water accelerates side reactions (e.g., hydrolysis vs. transesterification) .

- Temperature Dependence : At >180°C, NaOtBu decomposes, altering reaction pathways. Resolution Strategy: Conduct kinetic studies under strict anhydrous conditions and compare with computational models (DFT for transition-state analysis) .

Q. How can researchers optimize NaOtBu-mediated ED-ROP (Electron-Deficient Ring-Opening Polymerization) for recyclable polycarbonates?

Key parameters:

| Parameter | Optimal Range | Impact |

|---|---|---|

| Catalyst Loading | 1–5 mol% | Higher loadings accelerate depolymerization but reduce monomer yield . |

| Temperature | 20–40°C | Balances polymerization rate and selectivity for cyclic monomers . |

- Method: Use sublimation apparatus to isolate macrocyclic carbonate dimers (e.g., 7CC) with >90% purity .

Q. Data Contradiction Analysis

Q. Why do some studies report NaOtBu as ineffective in lithium-free coupling reactions, while others highlight its utility?

Discrepancies stem from:

- Substrate Compatibility : NaOtBu fails with electron-rich aryl chlorides but excels with bromides due to differences in oxidative addition kinetics .

- Solvent Effects : Ethereal solvents (THF) stabilize Na⁺ ions, enhancing nucleophilicity, while DMSO deactivates the base via coordination .

Q. Safety and Compliance

Q. What protocols ensure compliance with carcinogenicity risks associated with NaOtBu?

- IARC Classification : Components in NaOtBu (e.g., impurities) may exceed 0.1% carcinogenicity thresholds. Mitigation includes:

属性

IUPAC Name |

sodium;2-methylpropan-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9O.Na/c1-4(2,3)5;/h1-3H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFRIHAYPQRLWNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NaO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073935 | |

| Record name | 2-Propanol, 2-methyl-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid | |

| Record name | 2-Propanol, 2-methyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

865-48-5 | |

| Record name | 2-Propanol, 2-methyl-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000865485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanol, 2-methyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanol, 2-methyl-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2-methylpropan-2-olate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。